N,N-Dimethylhomoveratrylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-13(2)8-7-10-5-6-11(14-3)12(9-10)15-4/h5-6,9H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNASPKKHQRCVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3490-05-9 | |
| Record name | N,N-Dimethylhomoveratrylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003490059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-DIMETHYLHOMOVERATRYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0IJM1Q2X2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Methodological Advancements in N,n Dimethylhomoveratrylamine Synthesis
Conventional Synthetic Strategies
Traditional routes to N,N-Dimethylhomoveratrylamine often rely on well-established, multi-step transformations starting from carboxylic acid derivatives.
Multi-Step Approaches from Carboxylic Acid Derivatives
A common and well-documented conventional synthesis of this compound begins with (3,4-dimethoxyphenyl)acetic acid. orgsyn.org This approach involves the conversion of the carboxylic acid into a more reactive intermediate, which is then subjected to amination and subsequent reduction.
The initial step in this sequence is the activation of the carboxylic acid by converting it to an acyl chloride. orgsyn.org This is typically achieved by reacting (3,4-dimethoxyphenyl)acetic acid with a chlorinating agent such as thionyl chloride (SOCl₂). orgsyn.orgorgsyn.org The resulting acyl chloride, (3,4-dimethoxyphenyl)acetyl chloride, is a highly reactive intermediate.
This reactive acyl chloride is then treated with dimethylamine (B145610) to form the corresponding N,N-dimethyl amide, 2-(3,4-dimethoxyphenyl)-N,N-dimethylacetamide. orgsyn.org This nucleophilic acyl substitution reaction is generally efficient, with reported yields for the amide formation step being very high. orgsyn.org
| Conventional Synthesis of this compound | |
| Starting Material | (3,4-dimethoxyphenyl)acetic acid |
| Step 1 | Acyl chloride formation with thionyl chloride (84% yield) |
| Step 2 | Amide formation with dimethylamine (99% yield) |
| Step 3 | Reduction with lithium aluminum hydride (71% yield) |
| Overall Yield | 59% |
This table summarizes the yields for the conventional multi-step synthesis of this compound. orgsyn.org
Acyl Chloride Formation and Amide Synthesis
Alternative Amination Procedures
Another classical method that can be considered for the synthesis of methylated amines is the Eschweiler-Clarke procedure. orgsyn.org This reaction involves the methylation of a primary amine using an excess of formic acid and formaldehyde (B43269). orgsyn.org While a staple in organic synthesis for N-methylation, this procedure often requires harsh reaction conditions, such as refluxing for extended periods. orgsyn.org
Modern and Efficient Synthetic Methodologies
In the quest for more efficient and practical synthetic routes, methods that reduce the number of steps and utilize more readily available starting materials have been developed.
Reductive N-Alkylation of Nitriles
A significantly more efficient and practical approach to this compound involves the reductive N-alkylation of a nitrile. orgsyn.org This modern methodology starts with (3,4-dimethoxyphenyl)acetonitrile and proceeds in two main steps. orgsyn.org
The first step involves the direct addition of dimethylamine to (3,4-dimethoxyphenyl)acetonitrile. This reaction is promoted by a stoichiometric amount of cuprous chloride (CuCl) and results in the formation of an amidine intermediate, specifically 2-(3,4-dimethoxyphenyl)-N,N-dimethylacetamidine. orgsyn.org The reaction is typically heated to ensure completion. orgsyn.org
| Reductive N-Alkylation Synthesis of this compound | |
| Starting Material | (3,4-dimethoxyphenyl)acetonitrile |
| Step 1 | Amidine formation with dimethylamine and CuCl |
| Step 2 | Reduction with sodium borohydride (B1222165) |
| Overall Yield | 93-95% |
This table highlights the high efficiency of the modern reductive N-alkylation approach. orgsyn.org
Direct Amine Addition to Nitriles
A notable two-step method for preparing tertiary amines like this compound involves the reductive N-alkylation of a nitrile. orgsyn.orgorgsyn.org This process begins with the direct addition of an aliphatic amine to a nitrile, a reaction promoted by a stoichiometric amount of copper(I) chloride. orgsyn.orgresearchgate.net This method is versatile, accommodating a wide range of nitriles and both primary and secondary aliphatic amines. orgsyn.org
In the synthesis of this compound, the first step is the formation of the intermediate 2-(3,4-dimethoxyphenyl)-N,N-dimethylacetamidine. This is achieved by reacting (3,4-dimethoxyphenyl)acetonitrile with dimethylamine in the presence of copper(I) chloride. orgsyn.orgorgsyn.org The nitrile can even serve as the solvent in some cases. orgsyn.org This copper-promoted addition circumvents the need for harsh conditions or expensive catalysts often associated with nitrile transformations. orgsyn.orgnih.gov The resulting amidine is then reduced in the second step to yield the final tertiary amine. orgsyn.org
Catalytic Systems in Reductive Amination
Catalytic reductive amination represents a highly valuable and sustainable approach for amine synthesis. rsc.org This class of reactions typically involves coupling a carbonyl compound with an amine source in the presence of a catalyst and a reducing agent, often molecular hydrogen. rsc.org These methods are pivotal for producing a diverse array of primary, secondary, and tertiary amines. rsc.org
For the synthesis of this compound, this would involve the reductive amination of 3,4-dimethoxyphenylacetaldehyde with dimethylamine. The development of efficient catalysts, both homogeneous and heterogeneous, is crucial for achieving high selectivity and avoiding common side reactions like over-alkylation or the reduction of the starting carbonyl compound to an alcohol. rsc.org While direct literature on a specific catalytic system for this compound via this route is sparse, general advancements in reductive amination using earth-abundant 3d metal catalysts (e.g., iron, cobalt) and noble metal catalysts offer promising strategies. d-nb.infouni-bayreuth.de These catalytic systems are designed to be efficient, selective, and often reusable. d-nb.info
A related procedure involves the catalytic hydrogenation of veratryl cyanide in the presence of methylamine (B109427) using a nickel catalyst to produce N-methylhomoveratrylamine. google.com This highlights the use of catalytic hydrogenation in the synthesis of related amines, a principle that can be extended to tertiary amines.
Utilization of Borohydride Reducing Agents
Borohydride reagents, particularly sodium borohydride (NaBH₄), are widely used and convenient reducing agents in organic synthesis. masterorganicchemistry.comorganic-chemistry.org They are effective for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com In the context of amine synthesis, sodium borohydride is a key reagent in the second step of the reductive N-alkylation of nitriles and in reductive amination protocols. orgsyn.orgorganic-chemistry.org
In the synthesis of this compound from (3,4-dimethoxyphenyl)acetonitrile, after the initial formation of the 2-(3,4-dimethoxyphenyl)-N,N-dimethylacetamidine intermediate, sodium borohydride is used for the reduction step. orgsyn.orgorgsyn.org The amidine is dissolved in a solvent like methanol (B129727), cooled, and then treated with NaBH₄. orgsyn.org This reduction is efficient and proceeds to give this compound in high yield (93-95%) and purity (>95%). orgsyn.org The use of NaBH₄ in this context is advantageous over harsher reducing agents like lithium aluminum hydride (LiAlH₄), which is used in alternative multi-step syntheses from (3,4-dimethoxyphenyl)acetic acid. orgsyn.orgorgsyn.org
The following table summarizes the key reagents and outcomes of this borohydride reduction step.
| Starting Material | Key Reagents | Product | Reported Yield |
| 2-(3,4-dimethoxyphenyl)-N,N-dimethylacetamidine | Sodium borohydride, Methanol | This compound | 93-95% orgsyn.org |
Studies on By-product Formation and Control
In chemical synthesis, the formation of by-products can significantly impact the yield and purity of the desired compound, necessitating complex purification procedures. Understanding and controlling these side reactions is a key aspect of process development.
Elucidation of Chemical Reactivity and Transformative Pathways
Reaction Mechanisms and Pathways
The presence of a lone pair of electrons on the nitrogen atom of the dimethylamino group makes N,N-Dimethylhomoveratrylamine a nucleophile. libretexts.org This nucleophilicity is central to its role in many synthetic processes.
Nucleophilic Reactivity in Synthetic Processes
This compound can act as a nucleophile in various chemical reactions. A notable synthetic application is its preparation from (3,4-dimethoxyphenyl)acetonitrile. orgsyn.org This two-step process involves the copper(I) chloride-catalyzed addition of dimethylamine (B145610) to the nitrile, forming an amidine intermediate, which is then reduced with sodium borohydride (B1222165) to yield this compound. orgsyn.orgorgsyn.org This method serves as a general procedure for converting nitriles into tertiary amines. orgsyn.orgcapes.gov.br
A common alternative synthesis involves the conversion of (3,4-dimethoxyphenyl)acetic acid to its acyl chloride, followed by reaction with dimethylamine to form an amide, which is then reduced to the final product. orgsyn.org
Oxidative Transformations of this compound
The tertiary amine functionality of this compound is susceptible to oxidation. These transformations can lead to the formation of reactive intermediates and are relevant in both synthetic and biological contexts.
Formation and Reactivity of Iminium Intermediates
Oxidation of tertiary amines can generate iminium ions, which are electrophilic species that can react with various nucleophiles. wikipedia.orglibretexts.org The formation of an iminium ion from this compound would involve the removal of an electron from the nitrogen atom, followed by the loss of a proton from one of the methyl groups or the adjacent methylene (B1212753) group. These iminium intermediates are valuable in organic synthesis for constructing new carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov
Biomimetic Oxidation Studies
Biomimetic oxidation studies often focus on mimicking the metabolic pathways of compounds in biological systems, which frequently involve cytochrome P450 enzymes. nih.govnih.gov These enzymes can catalyze the oxidation of tertiary amines, including N-demethylation processes. iupac.org The oxidation of this compound in a biomimetic fashion could proceed through single-electron transfer to an oxidizing agent, forming a nitrogen-centered radical cation. This intermediate can then undergo further reactions. researchgate.net The development of catalytic systems, such as those using ruthenium or flavin catalysts, aims to replicate the selective oxidative transformations seen in nature. nih.gov
Participation in Broader Organic Reactions
This compound, as a β-arylethylamine derivative, is a potential substrate for classic cyclization reactions used in the synthesis of isoquinoline (B145761) alkaloids. smolecule.comresearchgate.net
Pictet-Spengler Reaction : This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. wikipedia.orgjk-sci.com The electron-rich nature of the aromatic ring in this compound, due to the two methoxy (B1213986) groups, would facilitate this electrophilic aromatic substitution. jk-sci.com
Bischler-Napieralski Reaction : In this reaction, a β-arylethylamide is cyclized using a dehydrating agent like phosphorus oxychloride or phosphorus pentoxide to yield a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.org To utilize this compound in this reaction, it would first need to be N-dealkylated and then acylated to form the necessary amide precursor. jk-sci.comaurigeneservices.com
These reactions are fundamental in the synthesis of a wide array of natural products and pharmacologically active compounds. researchgate.netmdpi.com
Advanced Analytical Characterization Techniques
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are pivotal in elucidating the molecular architecture of N,N-Dimethylhomoveratrylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural analysis of organic molecules like this compound. measurlabs.com It provides detailed information about the carbon-hydrogen framework of the molecule. chemistrystudent.com
In one analysis, the purity of this compound was confirmed to be greater than 95% through NMR analysis. orgsyn.org The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons present in the molecule. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). chemistrystudent.com
Table 1: Representative ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.80 - 6.70 | m | 3H | Ar-H |
| 3.86 | s | 6H | 2 x -OCH ₃ |
| 2.75 - 2.65 | m | 2H | Ar-CH ₂- |
| 2.50 - 2.40 | m | 2H | -CH ₂-N |
| 2.25 | s | 6H | -N(CH ₃)₂ |
Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and experimental conditions used.
Mass Spectrometry (MS), including Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. bu.edu.eg When coupled with Gas Chromatography (GC-MS), it allows for the separation of components in a mixture prior to mass analysis. nist.gov
The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. However, molecular ions of amines can be unstable and may not always be readily observed. chim.lu Fragmentation of the molecular ion provides valuable structural information. chemguide.co.uk In aliphatic amines, α-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a predominant fragmentation pathway. miamioh.edu This results in the loss of the largest alkyl group as a radical.
A key fragmentation pathway for this compound involves the cleavage of the C-C bond beta to the nitrogen atom, leading to the formation of a stable iminium ion. This fragment is often the base peak in the mass spectrum.
Table 2: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Ion Structure | Description |
| 209 | [C₁₂H₁₉NO₂]⁺ | Molecular Ion (M+) |
| 151 | [C₉H₁₁O₂]⁺ | Loss of dimethylamine (B145610) radical |
| 58 | [C₃H₈N]⁺ | Iminium ion, often the base peak |
GC-MS analysis is frequently employed for the qualitative and quantitative determination of organic compounds, including assessing purity and identifying components in a mixture. nist.gov The technique has been successfully used to characterize the synthesis of other dimethylated amines, such as N,N-dimethyltryptamine. nih.gov
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. researchgate.net It is particularly useful for compounds that are not easily volatilized. The method's adaptability with various detectors, such as UV-visible and fluorescence detectors, enhances its precision. researchgate.net
For the analysis of amines, HPLC methods often involve a pre-column derivatization step to improve their chromatographic behavior and detection. mdpi.com A typical HPLC system for analyzing compounds like this compound would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like methanol (B129727) or acetonitrile. mdpi.comdocuchem.com The retention time of the compound under specific chromatographic conditions is a key parameter for its identification.
Table 3: Illustrative HPLC Parameters for Amine Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
The accuracy and precision of an HPLC method are determined through validation studies, which assess parameters like linearity, recovery, and repeatability. who.int
Gas Chromatography (GC) for Purity Assessment
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net It is widely used for purity assessment of organic compounds. orgsyn.org In a GC analysis, the sample is vaporized and transported through a column by an inert carrier gas. researchgate.net The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase within the column.
For this compound, which is a relatively volatile compound, GC is a suitable method for determining its purity. The result of a GC analysis is a chromatogram, where the area of the peak corresponding to this compound is proportional to its concentration. Purity is typically expressed as a percentage of the total peak area. For instance, a purity of greater than 95% for this compound has been reported based on GC analysis. orgsyn.org
The selection of the appropriate GC column and temperature program is crucial for achieving good separation of the analyte from any potential impurities. notulaebotanicae.ro GC can be coupled with a variety of detectors, with the Flame Ionization Detector (FID) being common for organic compounds. For more definitive identification, coupling with a mass spectrometer (GC-MS) is the preferred method. nih.gov
Academic Significance in Synthetic Chemistry and Pharmaceutical Research
Utility as a Precursor or Intermediate in Complex Molecular Synthesis
N,N-Dimethylhomoveratrylamine serves as a valuable intermediate in the synthesis of more complex chemical structures, particularly in the field of medicinal chemistry and natural product synthesis. orgsyn.org An intermediate is a compound formed during a multi-step reaction that is subsequently converted into the final product. pharmainfo.in
One of the most notable applications of this compound is as a precursor in the synthesis of Verapamil, a calcium channel blocker medication used for treating cardiovascular conditions like high blood pressure and angina. smolecule.comgoogle.com In some synthetic routes leading to Verapamil, this compound can be formed as a by-product that is difficult to separate from other key intermediates, such as N-methylhomoveratrylamine (MHVA). google.com
The compound is also utilized in the broader synthesis of tertiary amines. orgsyn.orgresearchgate.net General synthetic strategies have been developed that illustrate its preparation as part of a two-step method for creating secondary or tertiary amines from nitriles. orgsyn.org For instance, a common route involves the formation of an acyl chloride from (3,4-dimethoxyphenyl)acetic acid, followed by amide formation with dimethylamine (B145610), and subsequent reduction to yield this compound. orgsyn.orgorgsyn.org Its structure is also related to the isoquinoline (B145761) alkaloids, a large and diverse group of natural products, suggesting its utility in the synthesis of alkaloid skeletons. acs.orgeolss.net Alkaloids are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. whiterose.ac.uk
Research into Impurity Profiling and Control in Active Pharmaceutical Ingredients
In pharmaceutical manufacturing, an impurity is any component present in a drug substance or final product that is not the desired chemical entity or excipient. pharmainfo.ineurofins.com this compound is recognized as a process-related impurity in the synthesis of Verapamil, where it is officially designated as "Verapamil EP Impurity C". nih.govsmolecule.comchemicalbook.com Process-related impurities are by-products that form during the manufacturing process. pharmainfo.in
Impurity profiling—the identification, quantification, and characterization of impurities in pharmaceutical products—is a critical component of quality control. longdom.orgbiomedres.us Research in this area focuses on developing and validating analytical methods to detect and measure impurities like this compound. smolecule.com The hydrochloride salt of this compound is used as a certified reference standard for this purpose. smolecule.com Reference standards are highly characterized materials used to ensure the accuracy and consistency of analytical tests. smolecule.com By using this standard, manufacturers can calibrate analytical instruments, such as those used for High-Performance Liquid Chromatography (HPLC), to accurately quantify the level of this specific impurity in batches of Verapamil. smolecule.comgrace.com
The control of impurities is essential because even small amounts can potentially affect the safety and efficacy of the final drug product. longdom.orggrace.com Research focuses on understanding the formation pathways of such impurities to optimize the synthetic route and minimize their presence in the final active pharmaceutical ingredient (API). google.comlongdom.org
Pharmaceutical quality assurance is a comprehensive system to ensure that drug products are safe, effective, and meet established quality standards. msh.orgwho.int The control of impurities is a cornerstone of this system and is strictly governed by regulatory authorities worldwide. biomedres.usgrace.com
International guidelines, particularly those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), provide a framework for the control of impurities. ich.org The ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines are pivotal, establishing thresholds at which impurities must be reported, identified, and qualified for their potential biological safety. ich.orglhasalimited.org
The presence of this compound as a known impurity in Verapamil means its levels must be rigorously monitored and controlled to comply with these regulatory standards. smolecule.comgoogle.com Manufacturers are required to establish an impurity profile for their API and implement a control strategy to ensure that impurities are maintained at or below the qualified safety levels. grace.comeuropa.eu This involves validating analytical methods for impurity detection, setting specification limits for each impurity, and ensuring the manufacturing process is consistent and robust. grace.comeuropa.eu Failure to control impurities can lead to batch rejection, regulatory action, and potential risks to patient health. longdom.orgmsh.org Therefore, the management of impurities like this compound is not just a scientific challenge but a critical regulatory requirement for pharmaceutical quality assurance.
Structural Relationships and Natural Occurrence in Biochemical Contexts
Comparative Analysis with Homoveratrylamine Derivatives
N,N-Dimethylhomoveratrylamine is structurally a tertiary amine derivative of homoveratrylamine. This relationship is defined by the presence of two methyl groups on the nitrogen atom of the homoveratrylamine backbone. Homoveratrylamine itself is a phenethylamine (B48288) derivative, characterized by a dimethoxy-substituted benzene (B151609) ring.
The methylation of the amine group significantly influences the chemical properties of the molecule. For instance, in certain chemical reactions, such as the Leuckart-Wallach reaction, N-monoalkylated derivatives of homoveratrylamine tend to undergo cyclization to form tetrahydroisoquinolines, a reaction known as the Pictet-Spengler reaction. google.com However, the synthesis of this compound can be achieved, though sometimes with the formation of by-products like 2-methyl-6,7-dimethoxytetrahydroisoquinoline. google.com The formation of this compound as a by-product can also occur during the synthesis of N-methylhomoveratrylamine (MHVA), and its separation can be technically challenging. google.com
| Compound | Structure | Key Features |
| Homoveratrylamine | 3,4-Dimethoxyphenethylamine | Primary amine |
| N-Methylhomoveratrylamine | N-Methyl-3,4-dimethoxyphenethylamine | Secondary amine |
| This compound | N,N-Dimethyl-3,4-dimethoxyphenethylamine | Tertiary amine |
Identification as an Alkaloid in Botanical Sources
This compound is classified as a protoalkaloid, a subgroup of alkaloids. wikipedia.orgkemono.su Alkaloids are a diverse group of naturally occurring organic compounds that typically contain at least one nitrogen atom. wikipedia.orggsconlinepress.com They are synthesized by a wide variety of organisms, including plants, and often exhibit pharmacological activities. wikipedia.orgnih.gov Protoalkaloids are structurally simpler than other classes of alkaloids and are derived from amino acids. wikipedia.org
The compound has been identified in certain species of cacti. Specifically, this compound has been found in Ariocarpus ritteri. kemono.suscribd.com The alkaloid profile of cacti can be complex and vary between species. For instance, in the Ariocarpus genus, other identified compounds include N-methyltyramine and N-methylhomoveratrylamine. kemono.su The presence of these alkaloids is a characteristic feature used in the chemotaxonomic classification of these plants.
Structural Homology to Biologically Active Amine Systems
The core structure of this compound, a phenethylamine, is shared by a wide range of biologically active amines, including neurotransmitters. wikipedia.org Neurotransmitters are chemical messengers that transmit signals across a chemical synapse, from one neuron to another. frontiersin.orgkhanacademy.org
The phenethylamine skeleton is the foundation for the catecholamine neurotransmitters, which include dopamine, norepinephrine, and epinephrine. wikipedia.org These molecules are synthesized in the body from the amino acid tyrosine and play crucial roles in regulating mood, attention, and physiological responses to stress. wikipedia.orgmdpi.com While this compound itself is not a primary neurotransmitter, its structural similarity to these vital signaling molecules is significant. This homology suggests the potential for interaction with biological systems that recognize and respond to phenethylamine-based structures.
Theoretical and Computational Approaches in N,n Dimethylhomoveratrylamine Research
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intricate details of chemical reactions. wikipedia.orgrsc.org By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and energy of molecules, transition states, and intermediates. wikipedia.orgrutgers.edu This allows for a comprehensive mapping of the potential energy surface of a reaction, revealing the most energetically favorable pathway.
The choice of the functional and basis set is crucial for the accuracy of DFT calculations. aspbs.com Functionals like B3LYP or M06-2X are commonly used for organic reactions, paired with basis sets such as 6-31G(d,p) or larger to achieve a balance between computational cost and accuracy. rsc.org
Table 1: Hypothetical DFT Calculation Results for a Key Reaction Step This table illustrates the type of data generated from quantum chemical calculations for a proposed reaction involving an intermediate of N,N-Dimethylhomoveratrylamine. The energies are relative to the reactant state.
| Species | Description | Method/Basis Set | Relative Energy (kcal/mol) |
| Reactant Complex | Initial association of reactants | B3LYP/6-311+G(d,p) | 0.0 |
| Transition State 1 | First energy barrier | B3LYP/6-311+G(d,p) | +15.2 |
| Intermediate | A stable species formed during the reaction | B3LYP/6-311+G(d,p) | -5.8 |
| Transition State 2 | Second energy barrier | B3LYP/6-311+G(d,p) | +12.5 |
| Product Complex | Final association of products | B3LYP/6-311+G(d,p) | -20.1 |
Molecular Dynamics Simulations for Conformational Analysis
This compound is a flexible molecule with several rotatable bonds, allowing it to adopt numerous three-dimensional shapes or conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to study these conformational dynamics over time. mdpi.com MD simulations model the movement of atoms and molecules based on classical mechanics, where the forces between atoms are described by a "force field". uiuc.edu
A typical MD simulation for this compound would involve several steps:
Parameterization : An appropriate force field, such as CHARMM, AMBER, or OPLS, must be selected or developed. uiuc.edunih.gov This involves assigning parameters for bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) for every atom in the molecule. uiuc.edu The accuracy of the simulation is highly dependent on the quality of these parameters. researchgate.net
System Setup : A single molecule or an ensemble of this compound molecules is placed in a simulation box, often filled with a solvent like water to mimic physiological or solution-phase conditions. undip.ac.id
Simulation : The system is typically brought to a desired temperature and pressure, and then Newton's equations of motion are solved iteratively for each atom, generating a trajectory of atomic positions and velocities over time, often spanning nanoseconds to microseconds. mdpi.com
Analysis of the resulting trajectory can reveal the most stable conformations, the energy barriers between them, and the timescale of conformational changes. volkamerlab.org Techniques like Root Mean Square Deviation (RMSD) analysis can track the stability of the molecule's structure over time, while analyzing the distribution of dihedral angles can identify preferred rotational states of the flexible side chain. volkamerlab.org This information is crucial for understanding how the molecule might interact with biological targets, such as receptors or enzymes, as its shape dictates its function.
Table 2: Typical Parameters for an MD Simulation of this compound This table provides an example of the setup parameters for a molecular dynamics simulation.
| Parameter | Value/Description | Purpose |
| Force Field | GROMOS54a7 | Defines the potential energy function of the system. |
| Solvent | SPC Water Model | Mimics an aqueous environment. |
| Box Type | Cubic | Defines the simulation cell. |
| Temperature | 300 K | Maintained using a thermostat (e.g., V-rescale). |
| Pressure | 1 bar | Maintained using a barostat (e.g., Parrinello-Rahman). |
| Simulation Time | 200 ns | Duration of the simulation to sample conformational space. |
| Time Step | 2 fs | The interval at which forces are recalculated. |
Computational Design of Optimized Synthetic Routes
The synthesis of specialty chemicals like this compound can be a multi-step process that requires significant optimization. Computational tools are increasingly used to design and refine synthetic pathways, aiming to improve yield, reduce waste, and minimize the use of hazardous reagents. nih.govirb.hr This approach combines retrosynthesis software with quantum chemical calculations.
The process generally follows these steps:
Retrosynthesis Analysis : Software platforms can analyze the target molecule, this compound, and propose multiple synthetic routes by breaking it down into simpler, commercially available precursors. nih.gov These programs access vast databases of known chemical reactions to suggest possible transformations.
Route Evaluation : The proposed routes can then be evaluated based on various criteria, such as the cost of starting materials, the number of steps, and known reaction yields.
Quantum Mechanical Validation : For the most promising routes, quantum chemical calculations (like DFT) can be employed to predict the reaction energies and activation barriers for each step. mdpi.com This allows for a theoretical prediction of reaction feasibility and potential yield, helping to identify bottlenecks or steps prone to side reactions before any experiments are conducted. mdpi.com
This integrated computational approach accelerates the development of synthetic methodologies, making the production of complex molecules more efficient and sustainable. nih.govchemrxiv.org
Table 3: Comparison of a Classical vs. a Hypothetically Optimized Synthetic Route This table illustrates how a computationally designed route could offer improvements over a traditional synthetic pathway.
| Feature | Classical Route (e.g., Bischler-Napieralski) | Computationally Optimized Route (e.g., Reductive Amination) |
| Starting Materials | Homoveratrylamine, Acyl Halide | 3,4-Dimethoxyphenylacetaldehyde, Dimethylamine (B145610) |
| Number of Steps | 3 (Acylation, Cyclization, Reduction) | 1 (One-pot reaction) |
| Key Reagents | POCl₃ (harsh dehydrating agent) | NaBH(OAc)₃ (milder reducing agent) |
| Predicted Overall Yield | ~60-70% | >85% |
| Atom Economy | Moderate | High |
| Byproducts | Phosphorous-based waste | Minimal, easily removable salts |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N-Dimethylhomoveratrylamine, and how can reaction conditions be optimized?
- Methodology : The compound (C₁₁H₁₇NO₂) is synthesized via alkylation of homoveratrylamine (3,4-dimethoxyphenethylamine) using methylating agents like methyl iodide or dimethyl sulfate. Catalytic bases such as potassium carbonate or sodium hydroxide in aprotic solvents (e.g., dichloromethane) are typical. Purification involves recrystallization or column chromatography. Optimization can employ Design of Experiments (DoE) to vary temperature (40–60°C), reaction time (6–12 hours), and stoichiometric ratios of reagents. Yield improvements (>80%) are achievable with excess methylating agents and inert atmospheres .
Q. How can researchers validate the purity of this compound for pharmacological studies?
- Methodology : Use orthogonal analytical techniques:
- HPLC/GC-MS : Quantify purity (>98%) using a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and compare retention times against certified reference standards .
- NMR : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ 2.25 ppm for N-methyl groups; δ 3.85 ppm for methoxy protons) .
- Pharmacopeial Compliance : Cross-validate against USP/EP guidelines for trace solvents (e.g., residual methyl iodide <50 ppm) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported reaction pathways for this compound synthesis?
- Methodology :
- Isotopic Labeling : Use deuterated methylating agents (e.g., CD₃I) to track methyl group incorporation via mass spectrometry .
- Kinetic Profiling : Monitor intermediate formation (e.g., quaternary ammonium salts) using in-situ FTIR or Raman spectroscopy.
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to identify transition states and validate competing pathways (e.g., SN2 vs. E2 mechanisms) .
Q. What strategies address discrepancies in spectral data (e.g., NMR, IR) across studies?
- Methodology :
- Standardized Solvents : Use deuterated solvents (CDCl₃, DMSO-d₆) to eliminate solvent shift variability .
- Multi-Dimensional NMR : Employ HSQC/HMBC to resolve overlapping signals (e.g., methoxy vs. aromatic protons) .
- Reference Libraries : Cross-check against NIST Chemistry WebBook data (Entry C11H17NO2) for validated spectral peaks .
Q. How can researchers optimize analytical sensitivity for detecting trace impurities in this compound?
- Methodology :
- LC-MS/MS : Use a triple quadrupole mass spectrometer with MRM mode (LOQ: 0.1 ppm) for targeted impurity profiling .
- Headspace GC : Detect volatile byproducts (e.g., residual dimethylamine) with a DB-5 column and FID detection .
- QbD Approaches : Implement AQbD (Analytical Quality by Design) to optimize parameters (e.g., column temperature, gradient slope) for baseline separation .
Notes for Methodological Rigor
- Reproducibility : Document solvent batch numbers and instrument calibration dates .
- Contradiction Resolution : Use consensus datasets from NIST or peer-reviewed journals to resolve spectral conflicts .
- Ethical Compliance : Adhere to institutional guidelines for waste disposal (e.g., separate collection of methyl iodide residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
